

Prionanthoside: A Technical Guide to its Discovery, Chemistry, and Biological Landscape

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Compound of Interest

Compound Name: *Prionanthoside*

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Abstract

Prionanthoside, a naturally occurring coumarin glycoside, has been identified in several species of the *Viola* genus. Since its initial discovery, research has primarily focused on its isolation and structural elucidation. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of **Prionanthoside**. It includes a summary of its physicochemical properties, detailed spectroscopic data, and a hypothetical workflow for its isolation. Due to the limited publicly available information, this guide also highlights the current gaps in knowledge, particularly regarding its synthetic pathways and specific biological mechanisms of action.

Discovery and History

Prionanthoside was first isolated in 1994 by a team of researchers from the whole plant of *Viola prionantha* Bge. (family *Violaceae*). The discovery was first reported in the *Journal of Chinese Pharmaceutical Sciences*.^[1] Subsequent phytochemical investigations have confirmed the presence of **Prionanthoside** in other species of the same genus, including *Viola yedoensis* and *Viola philippica*. These findings suggest that **Prionanthoside** may be a characteristic metabolite within the *Viola* genus.

Chemical Structure and Properties

Prionanthoside is structurally identified as 6-hydroxy, 7-[(6'-O-acetyl-β-D-glucopyranosyl)-oxy]-coumarin.[1] Its molecular formula is C₁₇H₁₈O₁₀, and it has a CAS Number of 161842-81-5. The structure consists of a coumarin core, which is a benzopyrone, substituted with a hydroxyl group and an acetylated glucose moiety.

Physicochemical Properties

A summary of the known physicochemical properties of **Prionanthoside** is presented in Table 1. It is important to note that some data, such as the melting point and specific optical rotation, from the original discovery publication are not widely available in public databases.

Table 1: Physicochemical Properties of **Prionanthoside**

Property	Value	Source
Molecular Formula	C ₁₇ H ₁₈ O ₁₀	[1]
Molecular Weight	382.32 g/mol	Calculated
CAS Number	161842-81-5	Commercial Suppliers
Appearance	Powder	Commercial Suppliers
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	Commercial Suppliers

Spectroscopic Data

The structural elucidation of **Prionanthoside** was achieved through various spectroscopic techniques. While the complete original dataset is not readily accessible, data from subsequent isolations have been reported. A compilation of available ¹H and ¹³C NMR data is provided in Table 2.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Prionanthoside** (in DMSO-d₆)

Position	¹³ C NMR (δ, ppm)	¹ H NMR (δ, ppm, J in Hz)
Coumarin Moiety		
2	160.46	
3	112.64	6.25 (d, J=9.5)
4	144.04	7.90 (d, J=9.5)
4a	112.99	
5	113.43	7.10 (s)
6	143.60	
7	147.78	
8	103.47	6.80 (s)
8a	148.78	
Glucose Moiety		
1'	101.12	5.10 (d, J=7.5)
2'	73.17	~3.2-3.5 (m)
3'	75.88	~3.2-3.5 (m)
4'	69.86	~3.2-3.5 (m)
5'	77.23	~3.2-3.5 (m)
6'a	60.77	4.20 (dd, J=12.0, 5.5)
6'b	4.45 (dd, J=12.0, 2.0)	
Acetyl Group		
CO	170.5	
CH ₃	20.8	2.03 (s)

Note: The chemical shifts are referenced from multiple sources and may vary slightly depending on the solvent and instrument used. The proton signals for the glucose moiety (H-2')

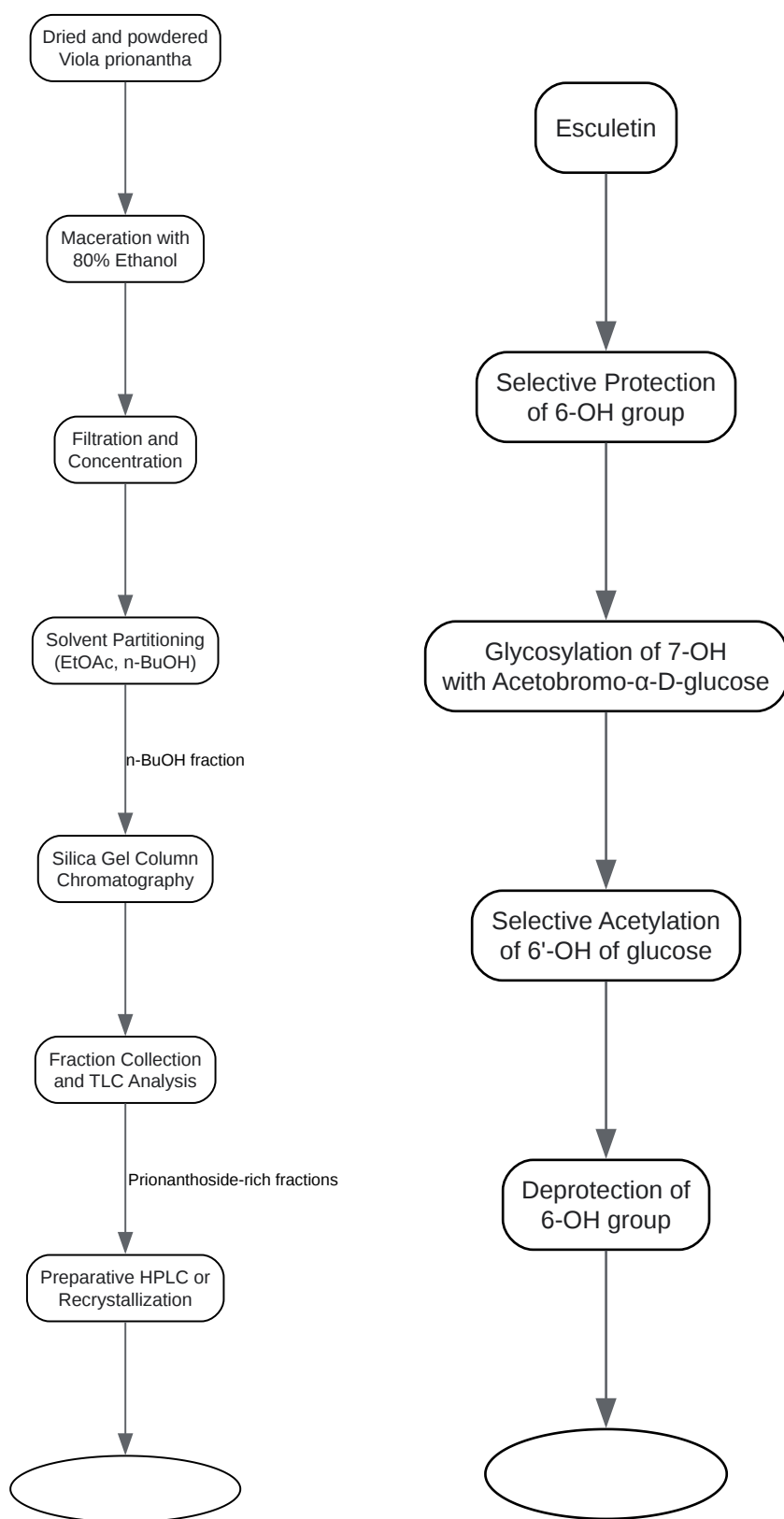
to H-5') are often complex and overlapping.

Experimental Protocols

Detailed experimental protocols from the original 1994 publication are not available in readily accessible formats. However, based on common phytochemical isolation techniques for coumarin glycosides, a general workflow can be proposed.

General Isolation and Purification Workflow

The following diagram illustrates a plausible workflow for the isolation of **Prionanthoside** from Viola plant material.



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References

- 1. researchgate.net [researchgate.net]
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